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Compound of Interest

Compound Name: (S)-1-Boc-2-azetidinemethanol

Cat. No.: B069998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-azetidinemethanol is a chiral heterocyclic building block of significant interest in

medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring and versatile

functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents,

particularly in the development of peptide-based drugs and other complex organic molecules.

This guide provides an in-depth overview of its structure, stereochemistry, synthesis, and

applications.

Structure and Stereochemistry
(S)-1-Boc-2-azetidinemethanol, also known by its IUPAC name tert-butyl (2S)-2-

(hydroxymethyl)azetidine-1-carboxylate, possesses a unique structure featuring a four-

membered azetidine ring.[1] The nitrogen atom of the ring is protected by a tert-

butyloxycarbonyl (Boc) group, which enhances its stability and facilitates its use in various

synthetic transformations.[2] The stereochemistry at the C2 position is designated as (S), which

is crucial for the biological activity of many of its derivatives.

Molecular Formula: C₉H₁₇NO₃[1]

Molecular Weight: 187.24 g/mol [1]

The hydroxymethyl group at the C2 position provides a key site for further functionalization,

allowing for the extension of the molecule and its incorporation into larger, more complex
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structures.[2]

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of (S)-1-Boc-2-
azetidinemethanol and its precursor, (S)-1-Boc-azetidine-2-carboxylic acid, is presented

below.

Property
(S)-1-Boc-2-
azetidinemethanol

(S)-1-Boc-azetidine-2-
carboxylic acid

CAS Number 161511-85-9[1] 51077-14-6[3]

Appearance
Colorless to light yellow clear

liquid
Crystals[3]

Molecular Formula C₉H₁₇NO₃[1] C₉H₁₅NO₄[3]

Molecular Weight 187.24 g/mol [1] 201.22 g/mol [3]

Density 1.05 g/mL Not available

Refractive Index n20D 1.46 Not available

Optical Rotation
[a]20D = -76 to -72 ° (c = 1 in

MeOH)

[α]/D -120.0±2.0°, c = 1 in

methanol[3]

Note on NMR Data: Specific ¹H and ¹³C NMR spectra for (S)-1-Boc-2-azetidinemethanol were

not found in the provided search results. However, based on data for structurally similar N-Boc

protected azetidine derivatives, the following characteristic shifts can be expected.[4][5]

¹H NMR (CDCl₃):

Boc group: A singlet around δ 1.45 ppm (9H).

Azetidine ring protons (CH₂): Multiplets in the range of δ 2.0-2.7 ppm and δ 3.8-4.2 ppm.

CH proton at C2: A multiplet around δ 4.0-4.5 ppm.

CH₂OH protons: Multiplets around δ 3.5-3.8 ppm.
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OH proton: A broad singlet, which may exchange with D₂O.

¹³C NMR (CDCl₃):

Boc group (C(CH₃)₃): A signal around δ 28.5 ppm.

Boc group (C=O): A signal around δ 156.0 ppm.

Boc group (C(CH₃)₃): A signal around δ 80.0 ppm.

Azetidine ring carbons (CH₂): Signals in the range of δ 25-50 ppm.

CH carbon at C2: A signal around δ 60-65 ppm.

CH₂OH carbon: A signal around δ 65-70 ppm.

Synthesis and Experimental Protocols
(S)-1-Boc-2-azetidinemethanol is typically synthesized from its corresponding carboxylic acid

precursor, (S)-1-Boc-azetidine-2-carboxylic acid. The general synthetic workflow involves the

reduction of the carboxylic acid to the primary alcohol.

Synthesis of (S)-1-Boc-2-azetidinemethanol

(S)-Azetidine-2-carboxylic acid Boc Protection
(Boc)₂O, Base

Step 1 (S)-1-Boc-azetidine-2-carboxylic acid Reduction
(e.g., BH₃·THF or LiAlH₄)

Step 2 (S)-1-Boc-2-azetidinemethanol

Click to download full resolution via product page

Caption: Synthetic workflow for (S)-1-Boc-2-azetidinemethanol.

Experimental Protocol: Synthesis of (S)-1-Boc-azetidine-
2-carboxylic acid
This protocol describes the protection of the secondary amine of (S)-azetidine-2-carboxylic acid

with a Boc group.
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Materials:

(S)-Azetidine-2-carboxylic acid

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium hydroxide (NaOH) or other suitable base

Dioxane and Water

Diethyl ether or Ethyl acetate

Hydrochloric acid (HCl)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

Dissolve (S)-azetidine-2-carboxylic acid in an aqueous solution of sodium hydroxide (or

another suitable base) and dioxane at 0 °C.

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise

while maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the dioxane.

Wash the aqueous residue with diethyl ether or ethyl acetate to remove any unreacted

(Boc)₂O.

Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

Extract the product into ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate

under reduced pressure to yield (S)-1-Boc-azetidine-2-carboxylic acid as a crystalline solid.

[3]

Experimental Protocol: Synthesis of (S)-1-Boc-2-
azetidinemethanol
This protocol outlines the reduction of the carboxylic acid to the primary alcohol.

Materials:

(S)-1-Boc-azetidine-2-carboxylic acid

Borane tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Ethyl acetate

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere

(e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF) or a suspension of

lithium aluminum hydride (LiAlH₄) to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir until the starting material is

consumed, as monitored by TLC.
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Carefully quench the reaction by the slow addition of water or a saturated aqueous NaHCO₃

solution at 0 °C.

Extract the product with ethyl acetate (3x).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain (S)-1-Boc-2-
azetidinemethanol.

Applications in Drug Development
The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to impart

conformational rigidity and improve physicochemical properties of drug candidates.[2]

Azetidine-containing compounds have been investigated for a wide range of biological

activities, including as antibacterial agents and inhibitors of various enzymes.[6]

(S)-1-Boc-2-azetidinemethanol serves as a key building block for introducing the (S)-2-

(hydroxymethyl)azetidine moiety into larger molecules. This is particularly valuable in:

Peptide Synthesis: The incorporation of azetidine-based amino acids into peptides can

enhance their metabolic stability and conformational constraint, leading to improved

biological activity and selectivity.[2]

Synthesis of Bioactive Molecules: The hydroxymethyl group can be readily converted to

other functional groups, such as aldehydes, amines, or halides, providing a handle for further

synthetic modifications in the development of novel small molecule drugs.[2] For instance,

azetidine derivatives have shown promise as potent inhibitors of the STAT3 signaling

pathway, which is implicated in various cancers.

Fragment-Based Drug Discovery: The rigid azetidine ring system is an attractive scaffold in

fragment-based drug design, where small, rigid molecules are used as starting points for the

development of more potent and selective inhibitors.
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Role in Drug Discovery

(S)-1-Boc-2-azetidinemethanol

Versatile Chiral Building Block

Peptide Synthesis
(Enhanced Stability & Conformation)

Small Molecule Synthesis
(Novel Scaffolds)

Bioactive Molecules
(e.g., Enzyme Inhibitors)

Click to download full resolution via product page

Caption: Applications of (S)-1-Boc-2-azetidinemethanol in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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